molecular formula C17H18N4O2 B11005085 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11005085
M. Wt: 310.35 g/mol
InChI Key: YGFABVCPAAQNEA-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Formation of the Oxazole Ring: This involves the cyclization of an α-hydroxy ketone with an amide or nitrile in the presence of a dehydrating agent.

    Coupling of the Rings: The pyrazole and oxazole rings are then coupled through a propanamide linker using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and oxazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-imidazol-2-yl)propanamide: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the specific combination of pyrazole and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C17H18N4O2/c1-12-10-15(20-21(12)2)19-16(22)8-9-17-18-11-14(23-17)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,22)

InChI Key

YGFABVCPAAQNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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